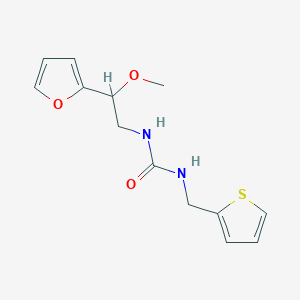![molecular formula C7H4LiN3O2 B2669251 Lithium;triazolo[1,5-a]pyridine-7-carboxylate CAS No. 2188643-82-3](/img/structure/B2669251.png)
Lithium;triazolo[1,5-a]pyridine-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Lithium;triazolo[1,5-a]pyridine-7-carboxylate” is a compound that belongs to the class of triazolopyridines . Triazolopyridines are heterocyclic compounds that contain a five-membered aromatic azole chain with two carbon and three nitrogen atoms . They are known for their ability to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Synthesis Analysis
The synthesis of triazolopyridines, such as “this compound”, often involves lithiation reactions . For instance, the lithiation reactions of 1,2,3-triazolo[1,5-a]pyridine can give the 7-lithio-derivative, and these lithium derivatives can react with electrophiles . Additionally, new triazolo[1,5-a]pyrimidines containing aroyl and acetyl or ester groups in the pyrimidine ring have been synthesized in a process related to the Biginelli-like reaction, using hydrates of arylglyoxals, β-dicarbonyl compounds, and 1H-1,2,4-triazol-5-amine .Molecular Structure Analysis
Triazolopyridines, including “this compound”, are characterized by a five-membered aromatic azole chain with two carbon and three nitrogen atoms . There exist two tautomeric forms of triazole, i.e., 1,2,3-triazole and 1,2,4-triazole, depending on the position of the nitrogen atoms in the rings .Chemical Reactions Analysis
Triazolopyridines, such as “this compound”, can undergo various transformations to conveniently access imidazo[1,5-a]pyridine . They can also act as precursors of tautomeric 2-(diazomethyl)pyridines .Scientific Research Applications
Synthesis and Chemical Reactivity
Triazolopyridines Preparation : The directed lithiation of 1,2,3-triazolo[1,5-a]pyridine to obtain 7-lithio-derivative and its reactions with electrophiles to produce triazolopyridin-7-yl derivatives demonstrate the chemical versatility of these compounds. This process enables the synthesis of various substituted triazolopyridines, which can further react to produce dibromomethylpyridines and substituted pyridine-2-carbaldehydes, showcasing a method for functionalizing the triazolopyridine core for further chemical exploration (Jones & Sliskovic, 1982).
Regioselective Metalation : The regioselective metalation of [1,2,3]triazolo[1,5-a]pyridine and its derivatives at the 7 position using metalation agents like Bu3MgLi or (TMP)3CdLi showcases the ability to selectively modify these molecules. This provides a pathway to synthesize lithium arylmagnesates and cadmates, which can undergo further chemical reactions, including cross-coupling, highlighting their potential in organic synthesis (Bentabed-Ababsa et al., 2009).
Ester Derivatives Synthesis : Lithiation of triazolopyridines followed by treatment with carbon dioxide and dimethyl sulfate to obtain ester derivatives indicates a method for incorporating ester groups into the triazolopyridine structure. This process opens up avenues for synthesizing ester-functionalized triazolopyridines, useful in various chemical and possibly pharmacological applications (Latham & Stanforth, 1995).
Structural and Physical Properties
Fluorescence Properties of Polymers : The synthesis and characterization of Pb(II)-containing polymers based on asymmetric triazolopyridine derivatives reveal their structural diversity and photoluminescent properties. This research highlights the potential of triazolopyridine-based ligands in designing materials with specific optical properties, which could be relevant in sensing, imaging, or light-emitting devices (Li et al., 2021).
Electroluminescent Properties : The design and synthesis of [1,2,4]triazolo[1,5-a]pyridine-based bipolar red host materials for use in red phosphorescent organic light-emitting diodes (PhOLEDs) demonstrate the electronic utility of these compounds. By enhancing electron transport and integrating with hole-transporting materials, these compounds contribute to the development of efficient, high-performance PhOLEDs with potential applications in display technologies (Kang et al., 2017).
Mechanism of Action
properties
IUPAC Name |
lithium;triazolo[1,5-a]pyridine-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2.Li/c11-7(12)6-3-1-2-5-4-8-9-10(5)6;/h1-4H,(H,11,12);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPAZOZKFTOIRCI-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CC2=CN=NN2C(=C1)C(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4LiN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-(3-chlorophenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2669179.png)
![2-[2-(Cyclopentylsulfanyl)pyrimidin-5-yl]ethan-1-amine](/img/structure/B2669180.png)


![[(1-Cyanocyclohexyl)carbamoyl]methyl 2-[(5-methylthiophen-2-yl)formamido]acetate](/img/structure/B2669184.png)

![4,7-Diazaspiro[2.5]octan-5-one](/img/structure/B2669188.png)
![11-(Benzylamino)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B2669191.png)